1,6-Bis(trimethylsilyl)hexane
Overview
Description
1,6-Bis(trimethylsilyl)hexane is an organosilicon compound with the molecular formula C12H30Si2. It is known for its unique structural characteristics and functional properties. This compound is often utilized in various industrial applications, particularly in the fields of organic synthesis and materials science. It appears as a colorless to pale yellow liquid and is soluble in organic solvents such as hexane, ether, and toluene .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Bis(trimethylsilyl)hexane can be synthesized through the reaction of hexane with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where hexane and trimethylsilyl chloride are reacted under controlled temperatures and pressures. The product is then purified through distillation to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(trimethylsilyl)hexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Simpler silane compounds.
Substitution: Various substituted organosilicon compounds.
Scientific Research Applications
1,6-Bis(trimethylsilyl)hexane is utilized in a variety of scientific research applications:
Organic Synthesis: It acts as a protecting group for alcohols and amines, enhancing the stability of reaction intermediates.
Polymers and Coatings: Its silicon-based structure contributes to increased thermal stability, flexibility, and water repellency in polymer formulations.
Silane Coupling Agents: It is used to modify surfaces, improving bonding between organic and inorganic materials, making it useful in composite material production.
Analytical Chemistry: Employed as a derivatizing agent in Gas Chromatography, it helps improve the volatility and detectability of polar compounds.
Mechanism of Action
The mechanism by which 1,6-Bis(trimethylsilyl)hexane exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can stabilize reaction intermediates, protect functional groups, and enhance the properties of materials by forming strong silicon-oxygen or silicon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)amine:
1,6-Bis(trimethoxysilyl)hexane: Used in the preparation of hybrid aerogels and other materials.
Uniqueness
1,6-Bis(trimethylsilyl)hexane is unique due to its specific structural properties that allow it to act as an effective protecting group and coupling agent. Its ability to enhance the stability of reaction intermediates and improve material properties makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
trimethyl(6-trimethylsilylhexyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-12H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYUZFHUXCUPQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCCCC[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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